TDO2 Inhibitor Patent Coverage vs. Wnt Pathway Inhibitor CCT036477: Target Class Divergence
The compound N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is explicitly covered by the Pfizer/iTeos patent families (US 9,758,505 B2; US 9,873,690 B2) claiming 3-(indol-3-yl)-pyridine derivatives as TDO2 inhibitors [1]. By contrast, the closest commercially available analog, CCT036477 (N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine, CAS 305372-78-5), is characterized and sold as a Wnt/β-catenin transcription inhibitor with a reported IC50 of 4.6 µM in a Wnt-responsive SuperTOPFlash luciferase reporter assay in HEK293 cells . ChEMBL target annotations for CHEMBL2069323 (the target compound) list four unique protein targets including transcription factor activity, distinct from the Wnt-pathway targets of CCT036477 [2].
| Evidence Dimension | Primary pharmacological target and mechanism |
|---|---|
| Target Compound Data | TDO2 inhibitor (Pfizer/iTeos patent claims); 6 bioactivity measurements in ChEMBL; 4 unique target annotations; Max Phase: Preclinical |
| Comparator Or Baseline | CCT036477 (CAS 305372-78-5): Wnt/β-catenin transcription inhibitor; IC50 = 4.6 µM in SuperTOPFlash reporter assay |
| Quantified Difference | Mechanistically distinct target classes (TDO2 vs. Wnt/β-catenin); different therapeutic indications |
| Conditions | TDO2 inhibition: claimed in Pfizer/iTeos patent family covering 3-(indol-3-yl)-pyridine derivatives. Wnt inhibition: HEK293 cells transfected with SuperTOPFlash reporter. |
Why This Matters
Procurement for TDO2-targeted immuno-oncology programs requires compounds from the TDO2 inhibitor patent series; substituting CCT036477 would select a Wnt pathway inhibitor and yield irrelevant biological readouts.
- [1] Ninkovic S, Crosignani S, Scales SA, McAlpine IJ, Collins MR, Maderna A, Wythes M. 3-(Indol-3-yl)-pyridine derivatives, pharmaceutical compositions and methods for use. US Patent 9,758,505 B2. Issued September 12, 2017. Assignee: Pfizer Inc. and iTeos Therapeutics. View Source
- [2] ChEMBL (EBI). Compound CHEMBL2069323. Bioactivity Summary: 6 measurements; Target Summary: 4 unique targets; Max Phase: Preclinical. Accessed May 2026. View Source
